Product packaging for Muqubilone(Cat. No.:)

Muqubilone

Cat. No.: B1261954
M. Wt: 424.6 g/mol
InChI Key: UCWHHFGTUDDROG-DNKDVBPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muqubilone, also identified in research as aikupikoxide A, is a naturally occurring norsesterterpene cyclic peroxide isolated from marine sponges of the genus Diacarnus . This compound is characterized by a distinctive 1,2-dioxane ring, a structural feature often associated with potent biological activity in marine natural products . It is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or any form of human use . In research settings, this compound has demonstrated significant cytotoxic activity against a panel of cancer cell lines, including mouse lymphoma (P-388), human lung carcinoma (A-549), and human colon carcinoma (HT-29) . These findings highlight its value as a lead compound in oncology research and the study of novel anticancer mechanisms. Furthermore, studies have reported in vitro antiviral activity against herpes simplex type 1, underscoring its potential as a tool for investigating new antiviral pathways . The compound's bioactivity is attributed to its peroxide bridge, which is a subject of interest for its potential role in generating reactive oxygen species or its function as a pharmacophore . Researchers utilize this compound in various applications, from fundamental biological research to more targeted investigations in pharmaceutical discovery for new drug compounds . Its well-defined structure and promising bioactivity profile make it an excellent candidate for mechanism-of-action studies, structure-activity relationship (SAR) exploration, and as a reference standard in natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O6 B1261954 Muqubilone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(2R)-2-[(3S,6S)-6-methyl-6-[(E)-4,8,8-trimethyl-7,12-dioxotridec-3-enyl]dioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H40O6/c1-17(11-12-21(26)23(4,5)14-8-10-18(2)25)9-7-15-24(6)16-13-20(29-30-24)19(3)22(27)28/h9,19-20H,7-8,10-16H2,1-6H3,(H,27,28)/b17-9+/t19-,20+,24+/m1/s1

InChI Key

UCWHHFGTUDDROG-DNKDVBPTSA-N

Isomeric SMILES

C[C@H]([C@@H]1CC[C@](OO1)(C)CC/C=C(\C)/CCC(=O)C(C)(C)CCCC(=O)C)C(=O)O

Canonical SMILES

CC(C1CCC(OO1)(C)CCC=C(C)CCC(=O)C(C)(C)CCCC(=O)C)C(=O)O

Synonyms

muqubilone

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Characterization of Muqubilone

Spectroscopic Methodologies for Muqubilone Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis (1D and 2D Techniques)

No specific ¹H or ¹³C NMR data, nor correlations from 2D NMR experiments (such as COSY, HSQC, or HMBC) for this compound, are available in the searched scientific literature.

Mass Spectrometry Applications in this compound Structural Elucidation

No High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or other mass spectrometry data providing the molecular formula or fragmentation patterns for this compound could be located.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for this compound Stereochemistry

There is no available information on the Electronic Circular Dichroism (ECD) spectrum of this compound, which would be necessary to describe its chiroptical properties and assist in stereochemical assignment.

Definitive Assignment of Absolute Configurations of this compound and its Stereoisomers

Modified Mosher's Method in Stereochemical Elucidation

No studies detailing the application of the modified Mosher's method to this compound, which would involve the analysis of ¹H NMR data of its (R)- and (S)-MTPA esters, were found.

Stereochemical Assignment of (+)-Muqubilone B (2R,3R,6R)

Information specifically confirming the (2R,3R,6R) absolute configuration for a stereoisomer designated as (+)-Muqubilone B is not present in the available resources.

Stereochemical Assignment of (−)-ent-Muqubilone (2R,3S,6R)

The stereochemical assignment of norsesterterpene peroxides is a complex task that relies on a combination of spectroscopic and chemical methods. While the specific assignment for (−)-ent-Muqubilone as (2R,3S,6R) is noted, the broader context of related compounds illustrates the analytical challenge. For instance, two compounds, (+)-muqubilone B (10) and (−)-ent-muqubilone (11), were isolated as carboxylic acids from the marine sponge Diacarnus bismarckensis nih.gov. The absolute configuration of related endoperoxides has been determined through extensive studies. For example, the configuration for (+)-muqubilin (12) was definitively assigned as (2S,3R,6S) mdpi.com. Another related compound, nuapapuin B, was determined to have a (2R,3R,6R) configuration mdpi.com. The relative configuration at the C-2 and C-3 stereocenters is often inferred using NMR-based empirical methods, where the proton shift value of the methyl group at C-2 can distinguish between erythro and threo configurations acs.org. These examples highlight the detailed analytical work required to assign the specific stereochemistry of each isolated analog in the this compound family.

Chemical Correlation and X-ray Crystallography in Stereochemical Investigations

Determining the precise three-dimensional structure and absolute configuration of complex natural products like this compound relies heavily on advanced analytical techniques, primarily chemical correlation and X-ray crystallography. X-ray crystallography is considered the most comprehensive method for unambiguously determining molecular structure, providing accurate and reliable 3-D structural parameters essential for understanding biological activity nih.gov. It is the primary method for establishing the absolute configuration of a chiral molecule nih.gov.

In the study of this compound and related isoprene endoperoxides, a combination of methods is often employed to establish the configuration at key stereocenters (C2, C3, and C6) mdpi.com. This comprehensive approach includes exhaustive NMR analysis, chemical correlations, the Horeau method, and the use of α-phenylbutyric anhydride for esterification, complemented by X-ray analysis mdpi.com. These correlative chemical methods allow researchers to relate the stereochemistry of a new compound to that of a known one, providing a powerful tool for structural assignment when suitable crystals for X-ray diffraction cannot be obtained mdpi.comnih.gov.

Characterization of this compound Chemical Derivatives and Norsesterterpene Analogs

Structural Variants: this compound B, ent-Muqubilone, Muqubilin (B14464404), Epimuqubilin A

The this compound family comprises several structural variants isolated from marine sponges, particularly of the genus Diacarnus nih.govacs.orgmdpi.com. These analogs share a common norsesterterpene peroxide scaffold but differ in stereochemistry and substitutions.

ent-Muqubilone : (−)-ent-muqubilone is an enantiomer of this compound, isolated from the sponge Diacarnus bismarckensis nih.gov.

This compound B : (+)-Muqubilone B was co-isolated with (−)-ent-muqubilone from Diacarnus bismarckensis nih.gov.

Muqubilin : Muqubilin is a closely related norsesterterpene cyclic peroxide. (-)-Muqubilin A was identified from the sponge Diacarnus erythraeanus acs.orgmdpi.com. Its structure features a 2,6,6-trimethylcyclohexen-1-yl ring and a carboxylate group mdpi.com. The absolute stereochemistry of (+)-muqubilin was determined to be (2S,3R,6S) mdpi.com.

Epimuqubilin A : The prefix "epi-" denotes a type of diastereomer (an epimer) that differs in configuration at only one stereogenic center. While "Epimuqubilin A" is not specifically detailed in the provided context, other "epi" analogs in this class, such as (+)-2,3,6-epihurghaperoxide acid, have been identified, indicating that such stereochemical variations are found in nature mdpi.com. The distinction between isomers, such as those with a 2,3-erythro versus a 2,3-threo configuration, is a key characteristic defining different muqubilin stereoisomers acs.org.

Table 1. Structural Variants of this compound

Compound Name Source Organism Key Structural Features / Notes
(−)-ent-Muqubilone Diacarnus bismarckensis nih.gov Enantiomer of this compound.
(+)-Muqubilone B Diacarnus bismarckensis nih.gov Diastereomer isolated with ent-Muqubilone.
(−)-Muqubilin A Diacarnus erythraeanus acs.orgmdpi.com Norterpene cyclic peroxide.

| (+)-Muqubilin | Unidentified Sponge mdpi.com | Stereochemistry assigned as (2S,3R,6S) mdpi.com. |

Endoperoxide Ring Systems and Norsesterterpene Scaffold Analysis

The defining structural feature of this compound and its analogs is the norsesterterpene scaffold containing an endoperoxide ring system. These marine natural products are part of a larger class of terpenic endoperoxides nih.govmdpi.com. The core of these molecules is typically a 1,2-dioxane (B1202867) ring, which constitutes the cyclic peroxide moiety acs.orgjst.go.jp.

The endoperoxide bridge (O-O bond) is a critical pharmacophore in many biologically active molecules, including the famed antimalarial drug artemisinin, which contains a 1,2,4-trioxane ring nih.govdovepress.com. The mechanism of action for many endoperoxide-containing compounds involves the reductive activation of this bridge, often by intracellular iron (e.g., heme), leading to the homolytic cleavage of the O-O bond nih.govdovepress.com. This process generates cytotoxic carbon-centered free radicals that can damage cellular components nih.govdovepress.com. This fundamental reactivity of the endoperoxide ring is a key aspect of the biological activity associated with this class of compounds. This compound and its relatives are classified as norsesterterpenes, indicating they are derived from a C24 precursor, having lost one carbon atom from the typical C25 sesterterpene skeleton.

Biosynthetic Pathways and Biogenetic Relationships of Muqubilone

Proposed Biosynthetic Sequences for Norsesterterpene Peroxides Including Muqubilone

The biosynthesis of norsesterterpene cyclic peroxides, a class to which this compound belongs, is generally understood to proceed through a plausible pathway that rationalizes the formation of their key structural and stereochemical features. rhhz.netacs.orgnih.govacs.org This proposed pathway often starts from a common terpenoid precursor, undergoing a series of transformations including cyclization, oxidation, and rearrangement steps. While the precise sequence for this compound itself is part of a broader understanding of this class, the general principles are well-established for related compounds.

A key aspect of this biosynthesis involves the formation of the cyclic peroxide ring. This is typically thought to arise from the incorporation of molecular oxygen, often via radical mechanisms, into specific positions of the terpene skeleton. nih.gov For norsesterterpenes, this often involves a C25 precursor that undergoes a cleavage or modification to yield the C24 norsesterterpene scaffold. For instance, a proposed pathway for norterpene cyclic peroxides suggests that certain norterpene dienes are not direct precursors but rather an offshoot of the main biosynthetic pathway leading to the cyclic peroxides. acs.org The formation of the 1,2-dioxane (B1202867) ring, characteristic of many norsesterterpene peroxides, is a defining step in their biogenesis. rhhz.net

Hypothetical Enzymatic Transformations in this compound Biosynthesis

While specific enzymes directly responsible for each step in this compound's biosynthesis have not been fully elucidated, the general enzymatic transformations involved in terpene and peroxide biosynthesis provide a hypothetical framework. Terpenes are typically derived from the prenyltransferase-catalyzed extension of a dimethylallyl phosphate (B84403) starter unit by isopentenyl diphosphate (B83284) extender units. nih.gov The resulting polyisoprenoid intermediates are then transformed by terpene cyclases, which catalyze diphosphate release and promote cationic cyclization and rearrangement cascades, leading to diverse hydrocarbon scaffolds. nih.gov

The formation of the peroxide moiety in this compound likely involves enzymatic oxygenation. Enzymes such as lipoxygenases (LOXs) or cytochrome P450 enzymes are commonly involved in the introduction of oxygen functionalities and the formation of peroxy bridges in natural products. rhhz.netrsc.org These enzymes can catalyze the formation of hydroperoxides, which can then undergo further cyclization and rearrangement to form the stable cyclic peroxide ring found in this compound. The precise stereo- and regioselectivity observed in this compound and related compounds suggest highly controlled enzymatic processes. vapourtec.com Further modifications, such as the formation of ketone groups and carboxylic acids, would involve oxidative enzymes, potentially including dehydrogenases or other oxygenases.

Biogenetic Relationships of this compound with Other Marine Terpenoids

This compound exhibits strong biogenetic relationships with a variety of other marine terpenoids, particularly other norsesterterpene peroxides isolated from marine sponges. It was isolated from the Red Sea sponge Diacarnus erythraeanus, a genus known for producing terpene peroxides and related metabolites. nih.govrhhz.net In fact, this compound has been independently identified as aikupikoxide A, also isolated from the same sponge. nih.gov

Other closely related norsesterterpene peroxides include:

Muqubilin (B14464404) A and its derivatives : These compounds, including epi-muqubilin A and this compound B, share structural similarities and are often co-isolated from Diacarnus species. acs.orgmdpi.commdpi.com For instance, the Red Sea sponge Diacarnus erythraeanus has yielded epoxides like (−)-13,14-epoxymuqubilin A and (−)-9,10-epoxymuqubilin A, alongside muqubilin A. mdpi.com

Nuapapuin A : Isolated from sponges like Sigmosceptrella sp. and Diacarnus levii, nuapapuin A is another norsesterterpene cyclic peroxide that shares a common biosynthetic origin with this compound. nih.govacs.orgmdpi.com Its configuration has been confirmed, and a plausible biosynthetic pathway has been proposed to explain the formation of 3,6-trans and 3,6-cis norterpene peroxides, linking it to this compound's class. nih.gov

Sigmosceptrellins : Compounds such as sigmosceptrellin D and E, also isolated from Sigmosceptrella sp., are norsesterterpene cyclic peroxides whose biosynthesis is rationalized by the same general pathway proposed for this compound and related compounds. rhhz.netacs.orgnih.govacs.org

These shared structural motifs and co-occurrence in similar marine sponge genera strongly suggest common biogenetic origins, likely stemming from a shared C25 sesterterpene precursor that undergoes analogous enzymatic transformations to yield the diverse array of norsesterterpene peroxides. mdpi.comnih.govresearchgate.net

Chemical Synthesis and Structure Activity Relationship Sar Studies of Muqubilone

Synthetic Methodologies for the Muqubilone Core Structure

The synthesis of the this compound core structure involves complex organic chemistry due to its intricate sesterterpenoid framework and the presence of a cyclic peroxide. While specific detailed synthetic routes for the total synthesis of this compound were not explicitly detailed in the provided search results, the broader context of marine natural product synthesis often involves sophisticated chemical methods for structure determination and synthetic design of biologically active compounds. scispace.comcore.ac.uk The compound itself is a norsesterterpene acid. researchgate.net

Chemoenzymatic and Asymmetric Synthesis Strategies for this compound Analogs

Chemoenzymatic and asymmetric synthesis strategies are valuable for producing chiral compounds, including analogs of natural products like this compound, with high enantiomeric purity. nih.govchemrxiv.orgd-nb.inforesearchgate.net These approaches combine chemical reactions with enzymatic transformations, leveraging the exquisite chemo-, regio-, and stereoselectivity of enzymes. nih.gov For instance, enzymatic strategies can involve stereoselective transformations of sp2 hybridized carbon atoms, enantioselective reactions, and atroposelective reactions. nih.gov While specific examples for this compound analogs were not directly found, the general principles of chemoenzymatic synthesis involve using enzymes, such as alcohol dehydrogenases, for key asymmetric steps, often starting from prochiral ketones. nih.govd-nb.info This allows for the precise control of stereochemistry, which is crucial for biological activity.

Preparation of this compound Derivatives for Biological Evaluation

The preparation of this compound derivatives is a critical step in understanding its structure-activity relationships and exploring its therapeutic potential. This involves chemical modifications to the parent compound to generate various analogs for biological screening. ajol.infomdpi.comjapsonline.comnih.gov

The synthesis of methyl esters is a common derivatization strategy in organic chemistry, often employed to modify the polarity and reactivity of carboxylic acids. This compound, being a carboxylic acid, can be converted into its methyl ester form. nih.govrhhz.net General methods for synthesizing methyl carboxylic esters from sulphides involve treatment with sulphuryl chloride and pyridine, followed by reaction with methanol-water and sodium carbonate. psu.edu Another approach for amino acid methyl esters involves refluxing the amino acid with methanol (B129727) and a strong acid. google.comchimia.ch In the context of natural products, methyl esters can sometimes be isolation artifacts, as observed with certain cyclic peroxide methyl capucinoates. rhhz.net Research into compounds like this compound B methyl ester is ongoing, exploring their synthesis, characterization, and potential applications. ontosight.ai

The generation of diol derivatives typically involves the reduction of carbonyl groups or other functionalities to hydroxyl groups. (+)-Muqubilone B Diol is an example of such a derivative, with a molecular formula of C25H46O6 and a molecular weight of 442.6 g/mol . nih.gov The properties of diol derivatives can differ significantly from the parent compound, influencing their solubility, stability, and biological activity. For instance, the transformation of certain compounds into diols can be a step in synthetic pathways, with subsequent reactions leading to other derivatives like peroxy ketones. mdpi.com Functional group properties, including those of diols, can play a role in the cytotoxicity of compounds. scispace.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational approaches used to establish mathematical relationships between the chemical structure of compounds and their biological activities. wikipedia.orgjocpr.commedcraveonline.com These models are crucial for predicting the activity of new chemicals and guiding the rational design of drugs. wikipedia.orgjocpr.com

QSAR models correlate physicochemical properties or structural features (descriptors like molecular size, shape, electronegativity, lipophilicity, and hydrogen bonding capacity) to biological activities. jocpr.com They summarize the relationship between chemical structures and biological activity within a dataset and then predict the activities of new compounds. wikipedia.org

Pharmacophore modeling, often used in conjunction with QSAR, identifies the essential steric and electronic features of a molecule that are required for its biological activity. nih.govmdpi.comijper.org These features represent the common characteristics among active compounds and can be used as a 3D query to search chemical databases for new potential drug candidates. ijper.org For this compound, these computational studies aim to elucidate the structural requirements for its anti-HSV-1 activity and potentially other biological effects, aiding in the development of more potent and selective analogs. scispace.comnih.govmdpi.com

Biological Activities and Molecular Mechanisms of Muqubilone

Antiviral Research on Muqubilone and Related Compounds

Research efforts have investigated the antiviral potential of this compound and structurally similar compounds, with notable findings against Herpes Simplex Virus Type 1 (HSV-1).

Activity against Herpes Simplex Virus Type 1 (HSV-1)

This compound (also referred to as compound 1 or 103 in some studies) has demonstrated in vitro antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). Studies have reported an effective dose 50 (ED50) value of 30 µg/mL for this compound against HSV-1. mdpi-res.comnih.gov A related compound, muqubilin (B14464404), exhibited even more potent in vitro antiviral activity against HSV-1, with an ED50 value of 7.5 µg/mL. mdpi-res.comnih.gov Furthermore, (+)-muqubilone B, another derivative, along with muqubilin, were also found to be effective in vitro against HSV-1. researchgate.net

Table 1: Antiviral Activity against HSV-1

CompoundED50 (µg/mL)
This compound30
Muqubilin7.5

Cellular and Molecular Antiviral Mechanisms of Action

While this compound has shown antiviral activity against HSV-1, detailed information regarding its specific cellular and molecular antiviral mechanisms of action is not extensively documented in the available literature. General mechanisms by which antiviral drugs operate include inhibiting viral replication, interfering with DNA synthesis, blocking viral attachment and entry into host cells, or disrupting viral protein synthesis. libretexts.orgepa.gov However, the precise pathways or molecular targets directly modulated by this compound to exert its anti-HSV-1 effects warrant further investigation.

Antiparasitic Investigations of this compound

Beyond its antiviral properties, this compound and its analogs have been explored for their antiparasitic capabilities against several significant protozoan pathogens.

Activity against Toxoplasma gondii

Investigations into the antiparasitic activity of compounds related to this compound have revealed promising results against Toxoplasma gondii, the causative agent of toxoplasmosis. Muqubilin and sigmosceptrellin-B have demonstrated potent in vitro activity against Toxoplasma gondii at a concentration of 0.1 µM, without exhibiting significant toxicity to host cells. mdpi-res.comnih.gov Specifically, muqubilin and (−)-sigmosceptrellin B showed greater than 90% inhibition of T. gondii at this concentration. researchgate.net While these related compounds exhibit strong activity, direct quantitative data for this compound (CID 21776156) itself against T. gondii is not explicitly detailed in the provided research.

Table 2: Antiparasitic Activity against Toxoplasma gondii

CompoundConcentration (µM)InhibitionToxicity
Muqubilin0.1Potent (>90%)No significant toxicity
Sigmosceptrellin-B0.1Potent (>90%)No significant toxicity

Antimalarial Activity against Plasmodium falciparum

The antimalarial potential of sesterterpenoids from Diacarnus erythraeanus has also been examined, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Sigmosceptrellin-B, a compound isolated alongside this compound, has shown significant in vitro antimalarial activity against Plasmodium falciparum. mdpi-res.comnih.gov Its inhibitory concentration 50 (IC50) values were reported as 1200 ng/mL against the D6 clone and 3400 ng/mL against the W2 clone of P. falciparum. mdpi-res.comnih.gov Although this compound (compound 1) was isolated from the same source in a study titled "Antimalarial, antiviral, and antitoxoplasmosis norsesterterpene peroxide acids," the specific abstract attributes antimalarial activity directly to Sigmosceptrellin-B, and antiviral activity to this compound and Muqubilin. mdpi-res.comnih.gov Therefore, explicit quantitative data for this compound (CID 21776156) itself against P. falciparum is not clearly provided in the available snippets.

Table 3: Antimalarial Activity against Plasmodium falciparum

CompoundP. falciparum CloneIC50 (ng/mL)
Sigmosceptrellin-BD61200
Sigmosceptrellin-BW23400

Antitrypanosomal Activity against Trypanosoma brucei (Human African Trypanosomiasis)

Investigations into the antitrypanosomal activity of peroxyterpenes have identified that certain this compound-related compounds are active against Trypanosoma brucei, the parasite causing Human African Trypanosomiasis (sleeping sickness). A series of peroxyterpenes, including (+)-muqubilone B (112) and sigmosceptrellin B (113), have demonstrated high activity against Trypanosoma brucei. researchgate.net Specifically, (+)-muqubilone B (1a) and (-)-ent-muqubilone (3a) exhibited in vitro activities in the range of IC50 = 0.2-2 µg/mL against Trypanosoma brucei. researchgate.net These findings highlight the potential of these related sesterterpenoids as leads for developing new treatments for neglected tropical diseases.

Table 4: Antitrypanosomal Activity against Trypanosoma brucei

CompoundIC50 (µg/mL)
(+)-Muqubilone B0.2-2
(-)-ent-muqubilone0.2-2

Advanced Analytical and Computational Methodologies in Muqubilone Research

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are fundamental for the structural elucidation and characterization of Muqubilone and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D (NOESY, HMBC) analyses, has been primarily used for the structure determination of this compound acs.orgnih.govjst.go.jpresearchgate.netresearchgate.net. For instance, the structure of this compound (1) was determined based primarily on 1D and 2D NMR analyses nih.gov. Similarly, the structure elucidation of (+)-Muqubilone B (1a) was initiated by characteristic ¹³C NMR shifts, indicating the presence of a peroxide functionality nih.gov. NMR data, along with optical rotation, were also crucial in establishing the absolute configuration of compounds like (+)-Muqubilone B and (−)-ent-Muqubilone, often utilizing methods like the modified Mosher's method nih.govfao.orgacs.org.

Mass spectrometry (MS) techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and Electron Ionization Mass Spectrometry (EIMS), are employed to determine the molecular formula and fragmentation patterns of this compound and its analogs acs.orgjst.go.jpnih.govuni-duesseldorf.denih.gov. For example, the molecular formula of a new compound was determined by HR-ESI-MS jst.go.jp. Infrared (IR) spectroscopy provides information on functional groups, with characteristic bands observed for carbonyl groups in this compound-related structures jst.go.jpnih.gov. Ultraviolet-Visible (UV-Vis) spectroscopy is also used for detection and characterization, often in conjunction with HPLC nih.gov. X-ray analysis has been utilized for confirming the structure and absolute configuration of related compounds, aiding in the interpretation of NMR data for this compound acs.orgnih.govmdpi.com. Electronic Circular Dichroism (ECD) spectroscopy is also employed for determining absolute configurations nih.govresearchgate.net.

Advanced Chromatographic Separation and Purification Methodologies (e.g., HPLC)

The isolation and purification of this compound from complex natural extracts, such as those from marine sponges, necessitate advanced chromatographic techniques. Bioassay-guided fractionation often begins with solvent partitioning, followed by various column chromatography methods nih.govacs.org. Reversed-phase flash column chromatography and silica (B1680970) gel flash chromatography are commonly used initial separation steps nih.govacs.orgmdpi.commdpi.com.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound and its stereoisomers. HPLC analysis and purification are typically performed using systems equipped with binary pumps and photodiode array detectors, often employing C-18 columns nih.govacs.org. Both isocratic and gradient elution methods are utilized, with solvent systems typically involving mixtures of methanol (B129727) or acetonitrile (B52724) with water, sometimes with additives like trifluoroacetic acid nih.govuni-duesseldorf.demdpi.commdpi.com. For instance, the separation of (+)-muqubilone B and (−)-ent-muqubilone was achieved by isocratic HPLC purification after methylation nih.gov. Repeated reversed-phase column chromatography and semi-preparative HPLC are also employed for obtaining pure compounds from fractions uni-duesseldorf.demdpi.com. Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for the characterization and identification of low molecular weight compounds like this compound, offering high sensitivity, specificity, and selectivity uni-duesseldorf.deresearchgate.net.

Theoretical and Computational Chemistry Approaches

Computational chemistry plays an increasingly vital role in this compound research, complementing experimental findings by providing insights into molecular interactions, activity prediction, and conformational behavior.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to another molecule, typically a protein receptor, to form a stable complex. This method is crucial for identifying potential biological targets and understanding the binding modes of natural products like this compound. Molecular docking studies of this compound A and related norterpene cyclic peroxides have been conducted, suggesting potential inhibition of Epidermal Growth Factor Receptor (EGFR) researchgate.netmdpi.commdpi.comresearchgate.net. These studies have shown that the compounds can accommodate within the active sites of targets, with some showing strong correlations between docking scores and observed biological activity researchgate.netresearchgate.net. For example, a strong correlation (Pearson's r=0.93) was found between docking scores and the cytotoxic activity of isolated compounds against the murine lymphoma (L5178Y) cell line, with EGFR identified as a potential target researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is valuable for predicting the activity of new derivatives and guiding the design of compounds with improved properties. While specific QSAR studies focusing solely on this compound derivatives were not detailed in the provided information, QSAR analysis is a recognized method in related research areas for correlating molecular descriptors with activity data fao.orgfao.org. The principles of QSAR would be applicable to this compound derivatives to understand how structural modifications influence their biological effects.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds, and their relative energies. This analysis is critical for understanding the preferred three-dimensional shape of this compound, which can influence its interactions with biological targets. Computational methods such as MM2 force calculations have been used to generate models and assign relative configurations for related compounds nih.gov. The stability and energy of different conformers, such as chair and twisted boat conformations in cyclic systems, are determined by factors like steric hindrance upenn.edu.

Molecular Dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of molecular systems. While direct MD simulations specifically for this compound were not detailed in the provided search results, MD simulations are generally employed to understand the dynamic behavior of molecules, their flexibility, and their interactions with solvents or proteins over time. This can provide insights into binding kinetics and conformational changes that are not accessible through static docking studies. The determination of structures, including conformations and absolute configurations, for related endoperoxides has involved spectroscopic analyses and computational approaches nih.gov.

In silico target identification involves using computational methods to predict the biological targets of a compound, often when the mechanism of action is unknown. As demonstrated by molecular docking studies, EGFR has been suggested as a potential target for this compound A and related compounds researchgate.netmdpi.com. This approach helps narrow down the vast number of potential biological macromolecules to a manageable set for further experimental validation.

Pathway analysis, another in silico methodology, involves identifying the biological pathways that are modulated by a compound. This can provide a broader understanding of its mechanism of action and potential therapeutic applications. While the provided information mentions pathway annotation and gene set enrichment analysis in general contexts fao.orgjensenlab.org, specific detailed pathway analyses for this compound are not explicitly outlined. However, the identification of potential targets like EGFR, which is involved in various signaling pathways, inherently points towards the broader biological systems that this compound might influence.

Future Research Directions and Translational Perspectives for Muqubilone

Discovery and Characterization of Novel Muqubilone Analogs

The exploration of novel this compound analogs is a critical avenue for future research, aiming to expand the chemical diversity and potentially enhance the biological activities of this compound class. This compound itself is a sesterterpenoid, and related compounds such as (+)-muqubilone B and (-)-ent-muqubilone have been identified from marine sponges, showcasing diverse biological properties including anti-trypanosomal, anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comontosight.aifao.orgmdpi.comnih.govnih.govcore.ac.ukmdpi.comresearchgate.net

Ongoing research involves the isolation and characterization of unprecedented and new analogs, often from marine organisms like Diacarnus spinipoculum. acs.org The precise determination of the absolute configuration of these new compounds is crucial, employing techniques such as NMR-based empirical methods and Mosher ester analysis. fao.orgacs.org Understanding the stereochemistry of these analogs, as highlighted for this compound B Diol, is paramount, as it significantly influences their solubility, stability, and interaction with biological targets. ontosight.ai Future efforts will focus on systematic isolation campaigns from diverse marine sources and the application of advanced spectroscopic techniques to fully characterize the structural nuances of these novel compounds.

Advanced Synthetic Strategies for Complex this compound Derivatives

The limited quantities in which many natural products, including this compound and its derivatives, are isolated from their natural sources underscore the necessity for advanced synthetic strategies. researchgate.net Developing efficient and scalable synthetic routes is essential to overcome supply limitations, enable comprehensive biological evaluations, and facilitate the generation of a wide array of complex this compound derivatives.

Future research will focus on rational semi-synthetic design, which involves chemically modifying the naturally occurring this compound scaffold to create new analogs with optimized physicochemical properties and enhanced biological activity. researchgate.netscispace.commdpi.com Strategies like the Topliss scheme, which systematically varies substituents based on lipophilic, electronic, and steric properties, can be employed to generate multiple analogs for detailed structure-activity relationship (SAR) studies. mdpi.com Furthermore, the development of total synthetic routes for this compound and its potent analogs will allow for the introduction of specific modifications that are not readily achievable through semi-synthesis, potentially leading to derivatives with improved potency, selectivity, and drug-like characteristics. The challenges associated with constructing the unique peroxide ring system present in this compound will drive innovation in synthetic methodologies.

Elucidation of Novel Molecular Mechanisms of Action of this compound

While this compound has demonstrated anti-HSV-1 activity nih.govmdpi.com, and its analogs have shown a range of biological effects, a deeper understanding of their precise molecular mechanisms of action is critical for their translational development. For instance, (+)-epimuqubilin A, a norsesterterpene peroxide structurally related to this compound, has been found to inhibit nitric oxide (NO) production by reducing iNOS and COX-2 expression through the NF-κB pathway, specifically by blocking the activation of IKKβ. This represents a unique molecular mechanism warranting further exploration. mdpi.comnih.gov

Future research will aim to:

Identify Specific Targets: Employing target identification techniques such as affinity chromatography, chemical proteomics, and CRISPR-based genetic screens to pinpoint the direct protein or nucleic acid targets of this compound and its active derivatives.

Map Signaling Pathways: Utilize phosphoproteomics, transcriptomics, and metabolomics to comprehensively map the cellular signaling pathways perturbed by this compound treatment, beyond the known anti-inflammatory pathways.

Investigate Structure-Activity Relationships (SAR) in Detail: Further elaborate on SAR studies to correlate specific structural features of this compound analogs with their distinct molecular mechanisms. For example, previous SAR studies on related compounds indicated that a monocyclic carbon skeleton framework and a free acid moiety were crucial for inhibitory activity against NO release. nih.govresearchgate.net Molecular docking studies have also provided insights into potential interactions, such as epidermal growth factor receptor (EGFR) inhibition by related compounds. mdpi.com

Explore Synergistic Effects: Investigate potential synergistic mechanisms when this compound is combined with other therapeutic agents, particularly in the context of its antiviral and anti-inflammatory properties.

Development of this compound-Inspired Chemical Probes for Biological Systems

The unique chemical structure and established biological activities of this compound and its analogs position them as excellent candidates for the development of chemical probes. Chemical probes are small molecules designed to selectively modulate the activity of specific biological targets, serving as invaluable tools for dissecting complex biological processes and validating drug targets.

Future research in this area will involve:

Rational Design of Probes: Leveraging detailed SAR data and mechanistic insights to rationally design this compound derivatives with enhanced selectivity and potency for specific biological targets. This could involve incorporating tags for pull-down assays or fluorescent labels for imaging cellular localization and target engagement.

Target Validation: Utilizing this compound-inspired probes to validate the roles of specific proteins or pathways in various disease contexts, such as viral infections, inflammation, and cancer. The unique NF-κB pathway inhibition observed with epimuqubilin A mdpi.com makes it a prime candidate for developing probes to study this critical inflammatory pathway.

Phenotypic Screening Tools: Developing this compound derivatives as tools for high-throughput phenotypic screening, allowing for the discovery of novel biological pathways or disease phenotypes modulated by this compound class.

Understanding Off-Target Effects: Designing probes to identify and characterize potential off-target interactions, which is crucial for understanding the full biological profile of this compound and minimizing unwanted side effects in future therapeutic applications.

Integration of Multi-Omics Data for Comprehensive this compound Activity Profiling

The integration of multi-omics data represents a powerful approach to gain a holistic understanding of this compound's activity within biological systems. Multi-omics profiling combines data from various "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive molecular snapshot of cellular responses. biorxiv.org

Future research will involve:

Comprehensive Molecular Fingerprinting: Applying multi-omics techniques to characterize the global molecular changes induced by this compound treatment in relevant biological models (e.g., infected cells, inflammatory models). This includes profiling gene expression (transcriptomics), protein abundance and modifications (proteomics), and metabolic alterations (metabolomics).

Systems Biology Approaches: Integrating these diverse datasets using computational systems biology approaches to construct comprehensive networks that illustrate how this compound influences gene regulation, protein interactions, and metabolic pathways. This can reveal previously unappreciated mechanisms of action or resistance.

Biomarker Discovery: Identifying novel biomarkers of this compound's efficacy or toxicity through multi-omics profiling. These biomarkers could be used to monitor therapeutic responses or predict patient outcomes in future translational studies.

Personalized Medicine Implications: Exploring how individual genetic variations or disease states influence this compound's activity using multi-omics data, paving the way for personalized therapeutic strategies. This approach can provide deeper insights into biology and a better understanding of mechanisms underlying health and disease. biorxiv.org

Q & A

Q. What are the key structural features of Muqubilone derivatives that correlate with their antiviral and antiparasitic activities?

this compound derivatives, such as this compound B (C₁₉H₃₀O₇) and epi-Muqubilin A (C₂₀H₃₂O₈), contain endoperoxide bridges and terpenoid backbones critical for bioactivity. Structural analysis via NMR and HR-ESI-MS reveals stereochemical variations (e.g., epimerization at C-12) that influence binding affinity to viral or parasitic targets. For example, this compound B’s ED₅₀ of 30 μg/mL against HSV-1 is attributed to its peroxide moiety interacting with viral envelope proteins .

Q. How is the bioactivity of this compound compounds experimentally quantified?

Antiviral and antiparasitic activities are measured using in vitro assays:

  • ED₅₀/IC₅₀ determination : Dose-response curves generated via ATP bioluminescence (CellTiter-Glo™) in 96-well plates, as seen in Trypanosoma brucei inhibition studies .
  • Selectivity indices : Calculated by comparing cytotoxicity (e.g., mammalian cell lines) to therapeutic efficacy. For example, Sigmosceptrelin B’s IC₅₀ of 0.2 μM against Toxoplasma gondii is paired with low mammalian toxicity .

Advanced Research Questions

Q. What experimental design considerations are critical for synthesizing this compound analogs with enhanced bioactivity?

  • Stereochemical control : Use chiral catalysts (e.g., Pd/C for hydrogenation) to optimize stereoisomer ratios. For instance, epi-Muqubilin A synthesis requires strict nitrogen atmosphere to prevent peroxide degradation .
  • Purification protocols : Reverse-phase HPLC with methanol/water gradients ensures >95% purity, essential for reproducible bioactivity assays .
  • Derivatization strategies : Methyl esterification (e.g., this compound B methyl ester) improves solubility for in vivo testing .

Q. How can researchers resolve contradictions in bioactivity data across this compound studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., consistent parasite culture conditions) to minimize inter-lab discrepancies .
  • Compound stability : Monitor peroxide degradation via LC-MS during storage. For example, this compound B’s ED₅₀ drops by 40% if stored at 4°C >72 hours .
  • Statistical validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to confirm significance in dose-response trends .

Q. What methodologies are recommended for elucidating the mode of action of this compound derivatives?

  • Target identification : Use affinity chromatography with immobilized this compound analogs to isolate binding proteins from pathogen lysates .
  • Metabolomic profiling : Compare treated vs. untreated pathogens via GC-MS to identify disrupted pathways (e.g., lipid peroxidation in Trypanosoma brucei) .
  • Molecular docking : Simulate interactions between this compound B and viral proteases (e.g., HSV-1 UL30 polymerase) using Schrödinger Suite or AutoDock .

Data Analysis and Reproducibility

Q. How should researchers handle variability in IC₅₀/ED₅₀ values for this compound derivatives?

  • Replicate experiments : Conduct triplicate assays with independent compound batches to assess batch-to-batch variability .
  • Normalize data : Express activity relative to positive controls (e.g., acyclovir for HSV-1) to account for inter-assay differences .
  • Report confidence intervals : Use tools like GraphPad Prism to calculate 95% CIs, enhancing result interpretability .

Q. What steps ensure the reproducibility of this compound synthesis protocols?

  • Detailed supplementary materials : Include step-by-step reaction conditions (e.g., solvent ratios, temperature gradients) in supporting information .
  • Open-data practices : Deposit NMR spectra and crystallography data in public repositories (e.g., Zenodo) for peer validation .
  • Collaborative verification : Partner with independent labs to replicate key steps, such as MTPA esterification for stereochemical confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.